Cas no 557-93-7 (2-Bromopropene)

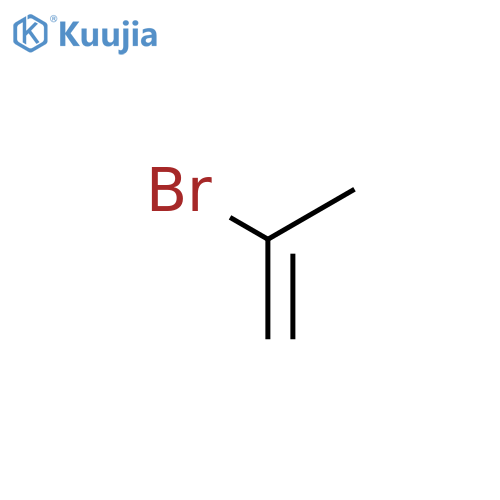

2-Bromopropene structure

商品名:2-Bromopropene

2-Bromopropene 化学的及び物理的性質

名前と識別子

-

- 2-Bromopropene

- 2-Bromo-1-propene

- Isopropenyl bromide

- 2-Bromopronene

- 3-bromopropene

- 2-Brom-1-propen

- 2-bromo-1-propen

- 2-bromoprene

- 2-bromoprop-1-ene

- 2-bromo-propen

- 2-bromo-propene

- 2-Bromopropylene

- 2-propenylbromide

- Bromopropene

- Isopropenylbromid

- Propene,2-bromo

- 2-Bromopropene,97%

-

- MDL: MFCD00000140

- インチ: InChI=1S/C3H5Br/c1-3(2)4/h1H2,2H3

- InChIKey: PHMRPWPDDRGGGF-UHFFFAOYSA-N

- ほほえんだ: C=C(C)Br

- BRN: 1731926

計算された属性

- せいみつぶんしりょう: 119.95700

- どういたいしつりょう: 119.957

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 4

- 回転可能化学結合数: 0

- 複雑さ: 30.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 0A^2

じっけんとくせい

- 色と性状: 流体。

- 密度みつど: 1.362 g/mL at 25 °C(lit.)

- ゆうかいてん: -87°C

- ふってん: 48°C

- フラッシュポイント: 華氏温度:39.2°f

摂氏度:4°c - 屈折率: n20/D 1.4436(lit.)

- すいようせい: Immiscible with water.

- あんていせい: Stable. Highly flammable. Incompatible with strong oxidizing agents, strong bases.

- PSA: 0.00000

- LogP: 1.91490

- かんど: Light Sensitive

- じょうきあつ: 5.05 psi ( 20 °C)

- ようかいせい: エタノール、アセトン、クロロホルムに可溶性である。

2-Bromopropene セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H225,H315,H319,H335

- 警告文: P210,P261,P305+P351+P338

- 危険物輸送番号:UN 1993 3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 11-36/37/38

- セキュリティの説明: S23-S26-S36

- 福カードFコード:8-10

- RTECS番号:UC7085000

-

危険物標識:

- TSCA:Yes

- 危険レベル:3

- 包装グループ:II

- リスク用語:R11; R36/37/38

- ちょぞうじょうけん:0-10°C

- 危険レベル:3

- 包装等級:II

- 包装カテゴリ:II

- セキュリティ用語:3

2-Bromopropene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20143-5g |

2-Bromopropene |

557-93-7 | 97% | 5g |

126.00 | 2021-07-09 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20143-5g |

2-Bromopropene |

557-93-7 | 97% | 5g |

¥126 | 2023-09-15 | |

| Enamine | EN300-72133-5.0g |

2-bromoprop-1-ene |

557-93-7 | 95% | 5g |

$37.0 | 2023-05-29 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B87320-25g |

2-Bromopropene |

557-93-7 | 97% | 25g |

¥108.0 | 2023-09-08 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY015410-25g |

2-Isobutyl-3-methoxypyrazine |

557-93-7 | >97% | 25g |

280.0 | 2021-08-13 | |

| TRC | B695710-500mg |

2-Bromopropene |

557-93-7 | 500mg |

$ 64.00 | 2023-04-18 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B78254-50G |

2-Bromopropene |

557-93-7 | 50g |

¥3525.48 | 2023-11-11 | ||

| Enamine | EN300-72133-100.0g |

2-bromoprop-1-ene |

557-93-7 | 95% | 100g |

$276.0 | 2023-05-29 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B124196-25g |

2-Bromopropene |

557-93-7 | 97% | 25g |

¥286.90 | 2023-09-04 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20143-1g |

2-Bromopropene |

557-93-7 | 97% | 1g |

¥42 | 2023-09-15 |

2-Bromopropene サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:557-93-7)2-溴丙烯

注文番号:LE27056850

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 13:03

価格 ($):discuss personally

2-Bromopropene 関連文献

-

Ganesh C. Nandi,Sudhakar R. Kota,Prasad B. Wakchaure,Praveen K. Chinthakindi,Thavendran Govender,Hendrick G. Kruger,Tricia Naicker,Per I. Arvidsson RSC Adv. 2015 5 62084

-

2. Mechanism of deuterium addition and exchange of propene over silica-supported gold and silver catalystsShuichi Naito,Mitsutoshi Tanimoto J. Chem. Soc. Faraday Trans. 1 1988 84 4115

-

3. Polyfluoroalkyl derivatives of nitrogen. Part XXXIX. Preparation of NN-bistrifluoromethylamino-substituted allenesDavid H. Coy,Robert N. Haszeldine,Michael J. Newlands,Anthony E. Tipping J. Chem. Soc. Perkin Trans. 1 1973 1066

-

Yunfei Sha,Jiandong Liu,Liang Wang,Demin Liang,Da Wu,Hegui Gong Org. Biomol. Chem. 2021 19 4887

-

Hilton M. Weiss,Kim M. Touchette,Sarah Angell,Jihan Khan Org. Biomol. Chem. 2003 1 2152

557-93-7 (2-Bromopropene) 関連製品

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:557-93-7)2-Bromo-1-propene, ≥ 97.0%

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:557-93-7)2-Bromopropene

清らかである:99%

はかる:100g

価格 ($):282.0